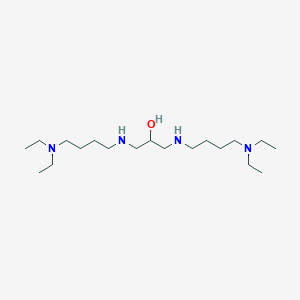![molecular formula C20H22INO B14575073 1-[(4-Methoxyphenyl)methyl]-2-propylisoquinolin-2-ium iodide CAS No. 61367-90-6](/img/structure/B14575073.png)
1-[(4-Methoxyphenyl)methyl]-2-propylisoquinolin-2-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)methyl]-2-propylisoquinolin-2-ium iodide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a propyl group, and an isoquinolin-2-ium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]-2-propylisoquinolin-2-ium iodide typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the methoxyphenyl group, and the addition of the propyl group. Common synthetic routes may involve:
Nucleophilic substitution reactions: These reactions are often used to introduce the methoxyphenyl group.
Alkylation reactions: These reactions are used to add the propyl group to the isoquinoline core.
Quaternization reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]-2-propylisoquinolin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-2-propylisoquinolin-2-ium iodide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-2-propylisoquinolin-2-ium iodide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular processes: Affecting cell growth, division, or signaling pathways.
Induce oxidative stress: Leading to cell damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]-2-methylisoquinolin-2-ium iodide
- 1-[(4-Methoxyphenyl)methyl]-2-ethylisoquinolin-2-ium iodide
- 1-[(4-Methoxyphenyl)methyl]-2-butylisoquinolin-2-ium iodide
Uniqueness
1-[(4-Methoxyphenyl)methyl]-2-propylisoquinolin-2-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61367-90-6 |
|---|---|
Molecular Formula |
C20H22INO |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-propylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C20H22NO.HI/c1-3-13-21-14-12-17-6-4-5-7-19(17)20(21)15-16-8-10-18(22-2)11-9-16;/h4-12,14H,3,13,15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YBZRCTAKOKCVLL-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=C(C=C3)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene](/img/structure/B14574996.png)

![5-(2-Methoxyethoxy)-1-[4-(methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14575016.png)



![1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one](/img/structure/B14575033.png)


![Dihexyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate](/img/structure/B14575051.png)
![3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one](/img/structure/B14575058.png)
![2-[(Butan-2-yl)oxy]-1,3,5-trimethylbenzene](/img/structure/B14575070.png)
![4-[(9-Phenylnonyl)amino]benzoic acid](/img/structure/B14575082.png)

